Methyl (3S)-3-Boc-amino-3-phenylpropionate

Descripción general

Descripción

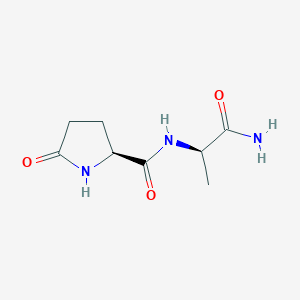

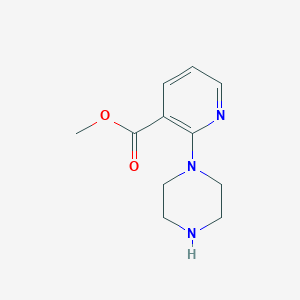

"Methyl (3S)-3-Boc-amino-3-phenylpropionate" is a chemical compound of interest in organic synthesis and pharmaceutical research. It serves as a building block for various organic compounds, including peptides and amino acid derivatives. The compound's relevance stems from its stereochemistry and protective groups, which allow for selective reactions in complex synthesis pathways.

Synthesis Analysis

The synthesis of Methyl (3S)-3-Boc-amino-3-phenylpropionate involves steps like diastereoselective conjugate reduction, using samarium diiodide and D2O, demonstrated on a homochiral template to achieve high diastereomeric and enantiomeric excess (Davies et al., 2004). Additionally, asymmetric synthesis methods utilizing chiral catalysts or reagents have been developed to enhance stereoselectivity and yield (Wu, Lee, & Beak, 1996).

Molecular Structure Analysis

Molecular structure analysis of similar compounds emphasizes the importance of X-ray diffraction methods in determining crystal structures, providing insights into the compound's stereochemistry and intermolecular interactions (Xing, 2010). These analyses reveal how hydrogen bonds contribute to the stabilization of the molecular structure, forming a three-dimensional network.

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including conjugate reductions, alkylation, and asymmetric syntheses, influenced by its functional groups and stereochemistry. Notably, the presence of the Boc group (tert-butoxycarbonyl) protects the amino functionality during synthetic steps, allowing for selective modifications at other sites of the molecule (Lee et al., 2001).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, of "Methyl (3S)-3-Boc-amino-3-phenylpropionate" are determined by its molecular structure. The orthorhombic crystal structure and specific hydrogen bond interactions contribute to its stability and solubility in various solvents.

Chemical Properties Analysis

The chemical properties of Methyl (3S)-3-Boc-amino-3-phenylpropionate are characterized by its reactivity towards nucleophiles and electrophiles, influenced by the electronic effects of the phenyl group and the protection of the amino group by the Boc group. Studies have explored its role in the synthesis of amino acid derivatives and peptides, highlighting its versatility and importance in synthetic chemistry (Das et al., 2012).

Propiedades

IUPAC Name |

methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(10-13(17)19-4)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQYRBSHPIUCTQ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (3S)-3-Boc-amino-3-phenylpropionate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

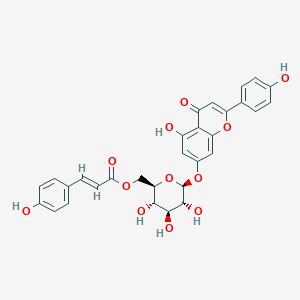

![2-[(1-Naphthylacetyl)amino]benzoic acid](/img/structure/B28631.png)